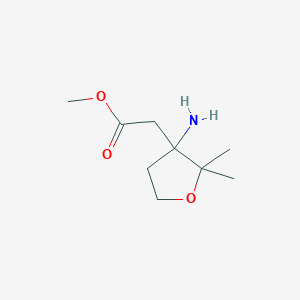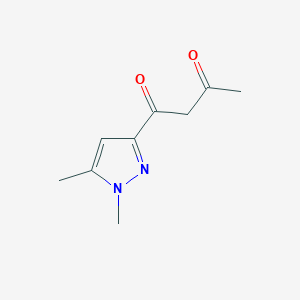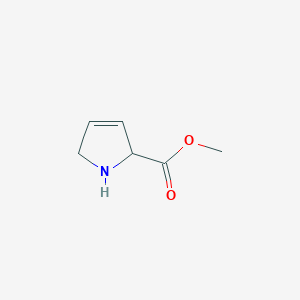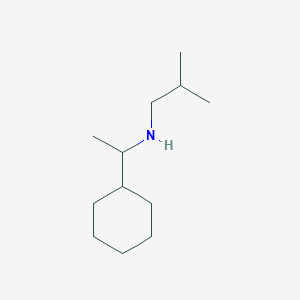![molecular formula C9H11N3O B13320261 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B13320261.png)
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O. This compound is characterized by the presence of a pyridine ring substituted with a hydroxypropylamino group and a carbonitrile group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with (2R)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-{[(2R)-2-oxopropyl]amino}pyridine-2-carbonitrile.
Reduction: Formation of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar structure but lacks the hydroxypropyl group.
2-Pyridinecarbonitrile: Lacks both the amino and hydroxypropyl groups.
Pyrimidine-5-carbonitrile derivatives: Similar nitrile functionality but different ring structure.
Uniqueness
5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and carbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-[[(2R)-2-hydroxypropyl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m1/s1 |
Clave InChI |
CRABFYRLNQUVFK-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CNC1=CN=C(C=C1)C#N)O |
SMILES canónico |
CC(CNC1=CN=C(C=C1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)

![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)



![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320228.png)
![5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13320229.png)
![4-[Amino(cyclopropyl)methyl]-2-chlorophenol](/img/structure/B13320234.png)

![6'-Methoxy-2',3'-dihydrospiro[azetidine-2,1'-indene]](/img/structure/B13320248.png)
![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)

